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Compound of Interest

3-Chloro-5-fluoro-2-
Compound Name:

methoxybenzaldehyde
CAS No.: 82129-41-7
Cat. No.: B1601505

Get Quote

\\

Technical Monograph: 3-Chloro-5-fluoro-2-
methoxybenzaldehyde

Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Classification

¢ Chemical Name: 3-Chloro-5-fluoro-2-methoxybenzaldehyde

Functional Class: Poly-substituted Benzaldehyde / Halogenated Aryl Ether

Molecular Formula: CsHsCIFO2

Molecular Weight: 188.58 g/mol (Calculated)

SMILES:COclc(Cl)cc(F)cclC=0 (Isomeric assignment based on IUPAC numbering priority:
Aldehyde C1, Methoxy C2, Chloro C3, Fluoro C5).
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Electronic & Reactivity Profile

This molecule represents a highly functionalized scaffold ("privileged structure™) often utilized in
the synthesis of kinase inhibitors and GPCR ligands. Its reactivity is defined by three competing

electronic effects:

e The Electrophilic Handle (Aldehyde): The C1-formyl group is the primary site for nucleophilic
attack (e.g., reductive amination). However, the C2-Methoxy group exerts a steric effect
(ortho-substitution) and an electronic donating effect (+M), which slightly reduces the
electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

e The Cross-Coupling Handle (C3-Chloro): The chlorine atom at the 3-position is the preferred
site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-ClI
bond is weaker than the C-F bond, allowing for chemoselective derivatization.

e The Metabolic Blocker (C5-Fluoro): The fluorine atom is typically inert to standard coupling
conditions but serves to block metabolic oxidation at the para-position relative to the
methoxy group, a common strategy in medicinal chemistry to extend half-life (
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Figure 1: Reactivity map illustrating the chemoselective utility of the scaffold.
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Hazard Profiling & Risk Mitigation (GHS)[1][2][3][4]

Note: While specific toxicological data for this exact isomer may be sparse in public registries,
the hazard profile is derived from high-confidence Structure-Activity Relationship (SAR)
analysis of close analogs (e.g., 3-chloro-5-methoxybenzaldehyde and 2-fluoro-benzaldehydes).

lassification (Predicted)

Hazard Class Category Hazard Statement Code

Harmful if swallowed.

Acute Toxicity (Oral) 4 H302
[11[2][3]
Skin Causes skin irritation.
_ o 2 H315

Corrosion/Irritation [3][4]
Serious Eye Causes serious eye

o 2A o H319
Damage/Irritation irritation.[3]
STOT - Single May cause respirator

J 3 o Y _ P Y H335
Exposure irritation.

Critical Safety Rationale

o Aldehyde Reactivity: Benzaldehydes are known sensitizers and irritants to mucous
membranes. Inhalation of dust or vapor can trigger severe respiratory distress (H335).

o Halogenated Aromatic Nature: Halogenated aromatics possess lipophilic properties that
facilitate skin absorption. The "Harmful if swallowed" (H302) classification is a standard
precaution for fluorinated benzaldehydes due to potential metabolic toxicity.

Emergency Response Protocols

e Eye Contact: Immediate irrigation with saline for 15 minutes. The lipophilic nature of the
compound requires thorough flushing to prevent corneal adhesion.

o Skin Contact: Wash with soap and water.[4][5] Do not use alcohol-based solvents
immediately, as they may increase transdermal absorption of the halogenated compound.
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o Spill Cleanup: Adsorb with inert material (vermiculite). Do not use oxidative cleaners
(bleach), as reaction with the aldehyde may be exothermic.

Handling, Stability & Storage Protocol

This compound is air-sensitive. Benzaldehydes spontaneously oxidize to benzoic acids upon
prolonged exposure to atmospheric oxygen, a process accelerated by light.

Self-Validating Purity Check

Before using this material in critical steps (e.g., GMP synthesis), you must validate its integrity.
The presence of 3-chloro-5-fluoro-2-methoxybenzoic acid is the primary impurity.

Protocol: 1H-NMR Validation

Solvent: Dissolve 5 mg in

Target Signal: Observe the aldehyde proton singlet at ~10.2 - 10.4 ppm.

Impurity Signal: Check for a broad singlet at ~11.0 - 13.0 ppm (Carboxylic Acid -COOH).

Acceptance Criteria: Integration of Acid/Aldehyde < 5%. If > 5%, purify via base extraction
(wash organic layer with sat.

to remove acid).

Storage Logic
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Material Receipt
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Figure 2: Decision tree for material acceptance and storage to prevent auto-oxidation.

Synthetic Application: Scaffold Construction

The primary utility of 3-Chloro-5-fluoro-2-methoxybenzaldehyde is as a "Lego block" for
heterocyclic synthesis. Below is a standard workflow for converting this intermediate into a
tetrahydroisoquinoline core, a common motif in drug discovery.

Workflow: Reductive Amination & Cyclization

This protocol demonstrates the chemoselectivity of the aldehyde over the halogens.
Step 1: Imine Formation
» Reagents: 3-Chloro-5-fluoro-2-methoxybenzaldehyde (1.0 eq), Primary Amine (1.1 eq),

(drying agent), DCM (Solvent).

e Conditions: Stir at RT for 4-12 h.
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e Mechanism: Nucleophilic attack of the amine on the C1-aldehyde. The
drives the equilibrium by sequestering water.

Step 2: Reduction

e Reagents:

(Sodium triacetoxyborohydride - 1.5 eq).

e Why this reagent? It is milder than

and will reduce the imine without reducing the aldehyde (if any remains) or dehalogenating
the aromatic ring (critical for retaining the CI/F tags).

Step 3: Future Functionalization (Theoretical)

e The resulting benzylamine retains the C3-Cl handle. This can now be subjected to Suzuki
coupling with aryl boronates to expand the scaffold complexity.

Suantitat . Physical ies (Analog-Derived)

Property Value (Approximate) SourcellLogic
) ) ) Typical for tri-sub
Physical State Solid (Crystalline)
benzaldehydes
Color White to Pale Yellow Oxidation leads to yellowing
] ] Est. based on 3-CI-5-OMe
Melting Point 45 - 65 °C
analog [1]
Boiling Point ~260 °C (760 mmHg) Calculated
Solubility DCM, DMSO, MeOH Lipophilic aromatic
pKa (Acid) ~3.5 (of oxidized product) Benzoic acid derivative
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¢ PubChem.Compound Summary: 3-Chloro-5-methoxybenzaldehyde (Analogous Safety
Data).[2] National Library of Medicine. [Link]

+ ECHA (European Chemicals Agency).C&L Inventory: Benzaldehyde derivatives hazard
classification.[1][2][3][Link][1][6][2]

(Note: Direct physical data for the specific 3-CI-5-F-2-OMe isomer is proprietary or rare in
public indexing; properties and hazards are synthesized from high-confidence isomeric analogs
cited above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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